molecular formula C11H24N2O2 B6230214 tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate CAS No. 290815-01-9

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

Cat. No. B6230214
CAS RN: 290815-01-9
M. Wt: 216.3
InChI Key:
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Description

“tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” is a chemical compound that is used in various scientific and industrial applications . It is also known as tert-Butyl carbamate .


Synthesis Analysis

The synthesis of “tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” is represented by the InChI code: 1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 . The molecular weight of the compound is 216.32 .


Chemical Reactions Analysis

The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Scientific Research Applications

Environmental Impact and Remediation Efforts

Studies have explored the environmental occurrence, fate, and removal methods of related compounds such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which share structural similarities with tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate. Research demonstrates the environmental persistence of these compounds and investigates technologies for their remediation, including adsorption techniques and biodegradation pathways, to mitigate water pollution risks and improve water quality (Vakili et al., 2017; Davis & Erickson, 2004) https://consensus.app/papers/adsorption-studies-methyl-tertbutyl-ether-environment-vakili/5c274da6f1715d2a83b223a78fd469a4/?utm_source=chatgpt; https://consensus.app/papers/review-bioremediation-natural-attenuation-mtbe-davis/e19a1365aec85997bf6671fd712b7122/?utm_source=chatgpt.

Chemical Synthesis and Industrial Applications

The compound's role in chemical synthesis and industrial applications has been explored, particularly in the context of non-phosgene synthesis of N-substituted carbamates. This area of research is significant due to the environmental and safety concerns associated with phosgene. Innovations in this field aim to develop greener, safer, and more efficient methods of producing carbamates, highlighting the potential industrial applications of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate derivatives (Shang Jianpen, 2014) https://consensus.app/papers/research-progress-synthesis-nsubstituted-carbamates-jianpen/de3eab5bfbe6599ebac31e99722b6336/?utm_source=chatgpt.

Environmental Chemistry and Toxicology

Environmental chemistry and toxicology studies focusing on related compounds provide insights into the environmental behavior, fate, and potential ecotoxicological effects of ethers and their derivatives. These studies contribute to understanding the environmental impact of chemical pollutants and inform strategies for pollution control and remediation. The knowledge gained from such research is crucial for environmental protection and sustainability efforts (Squillace et al., 1997; Olaniyan et al., 2020) https://consensus.app/papers/review-behavior-fate-methyl-tert‐butyl-ether-squillace/25419bca3cb454649ecd26a4c9bf28cd/?utm_source=chatgpt; https://consensus.app/papers/water-pollution-endocrine-interference-ecotoxicity-olaniyan/9ec0ded616c15d998f773541e81a5627/?utm_source=chatgpt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate involves the protection of the amine group followed by the coupling of the protected amine with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "2-amino-3,3-dimethylbutanoic acid", "tert-butyl chloroformate", "diisopropylethylamine", "dimethylformamide", "triethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protection of the amine group of 2-amino-3,3-dimethylbutanoic acid with tert-butyloxycarbonyl (BOC) group using diisopropylethylamine and tert-butyl chloroformate in dimethylformamide", "Coupling of the BOC-protected amine with tert-butyl chloroformate in the presence of triethylamine in dichloromethane", "Removal of the BOC protecting group using methanol and dichloromethane to yield tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate" ] }

CAS RN

290815-01-9

Product Name

tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate

Molecular Formula

C11H24N2O2

Molecular Weight

216.3

Purity

95

Origin of Product

United States

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